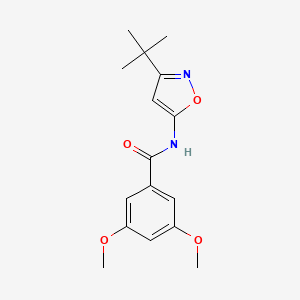

N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethoxybenzamide

説明

N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a 1,2-oxazole ring substituted with a tert-butyl group at the 3-position and a 3,5-dimethoxybenzamide moiety at the 5-position.

特性

CAS番号 |

82558-96-1 |

|---|---|

分子式 |

C16H20N2O4 |

分子量 |

304.34 g/mol |

IUPAC名 |

N-(3-tert-butyl-1,2-oxazol-5-yl)-3,5-dimethoxybenzamide |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)13-9-14(22-18-13)17-15(19)10-6-11(20-4)8-12(7-10)21-5/h6-9H,1-5H3,(H,17,19) |

InChIキー |

KLPPFWRGUVXWQT-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |

製品の起源 |

United States |

準備方法

The synthesis of N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethoxybenzamide can be achieved through several synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach employs metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

化学反応の分析

N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethoxybenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

科学的研究の応用

N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethoxybenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structural features make it a valuable tool for studying various biological pathways and mechanisms. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .

作用機序

The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in the development and progression of acute myeloid leukemia . By inhibiting FLT3, the compound can induce apoptosis and inhibit the proliferation of cancer cells. Other molecular targets and pathways may also be involved, depending on the specific biological activity being studied.

類似化合物との比較

Structural Analog: Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide)

Key Structural Differences :

- Substituent Branching : The tert-butyl group in the target compound contrasts with the 1-ethyl-1-methylpropyl group in isoxaben. The tert-butyl group’s greater steric bulk may influence binding affinity or metabolic stability .

- Methoxy Group Positions : The target compound has 3,5-dimethoxy substituents on the benzamide, whereas isoxaben features 2,6-dimethoxy groups. This positional variation could alter electronic properties or intermolecular interactions (e.g., hydrogen bonding) .

Functional Implications :

- Isoxaben is a well-characterized CBI herbicide that disrupts cellulose synthesis in plants .

- Hypothetical Activity : The 3,5-dimethoxy arrangement may enhance π-π stacking interactions in biological targets compared to isoxaben’s 2,6-substitution, but experimental validation is required.

Functional Insights :

- The oxazole-benzamide scaffold in the target compound and isoxaben may confer target specificity toward cellulose synthase isoforms compared to DCB or morlin.

- The tert-butyl group in the target compound could improve lipophilicity, enhancing membrane permeability relative to isoxaben’s branched alkyl chain .

Non-Agrochemical Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Contrast :

- This compound replaces the oxazole ring with a hydroxyalkylamine group and substitutes the benzamide with a 3-methyl group.

Functional Divergence :

- The target compound’s oxazole ring may enable chelation or interaction with biological targets (e.g., enzymes), whereas the hydroxyalkylamine analog is tailored for synthetic chemistry applications .

生物活性

N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethoxybenzamide, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is with a molecular weight of approximately 300.395 g/mol. Its structural features include a tert-butyl group and an oxazole ring, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₃ |

| Molecular Weight | 300.395 g/mol |

| CAS Number | 82559-04-4 |

Research indicates that N-(3-tert-butyl-1,2-oxazol-5-yl)-3,5-dimethoxybenzamide interacts with various biological targets, leading to its pharmacological effects:

- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it affects the activity of dihydrofolate reductase (DHFR), a target for many anticancer drugs .

- TRPV3 Modulation : Recent studies suggest that this compound may act as a modulator of the TRPV3 channel, which is implicated in pain and inflammatory responses. Inhibition of TRPV3 has been associated with reduced proliferation of certain cancer cells .

Therapeutic Potential

The compound's biological profile suggests potential applications in treating various conditions:

- Cancer Therapy : Its ability to inhibit cell growth pathways makes it a candidate for further development as an anticancer agent. Preclinical studies have shown promise in reducing tumor growth in models of breast and lung cancer .

- Pain Management : By modulating TRPV3 channels, it may provide relief from chronic pain conditions, offering an alternative to traditional analgesics .

Case Studies

- In Vitro Studies : A study evaluated the effects of N-(3-tert-butyl-1,2-oxazol-5-yl)-3,5-dimethoxybenzamide on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent cytotoxic effects .

- Animal Models : In vivo experiments using murine models showed that administration of the compound led to a marked decrease in tumor size compared to control groups. The mechanism was linked to the downregulation of key proteins involved in cell cycle regulation .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics is crucial for assessing the safety and efficacy of N-(3-tert-butyl-1,2-oxazol-5-yl)-3,5-dimethoxybenzamide:

- Absorption and Distribution : The compound exhibits good oral bioavailability and is distributed widely in tissues.

- Metabolism : Preliminary studies suggest hepatic metabolism with several metabolites identified; however, further research is needed to clarify these pathways.

- Toxicity : Current data indicate low acute toxicity levels in animal models, but long-term studies are required to assess chronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。